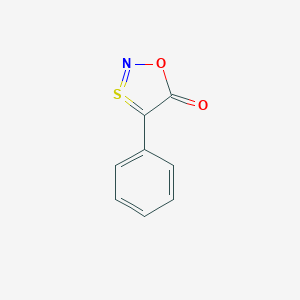

4-Phenyl-5-oxylato-3-thia(IV)isoxazole-3-ylium

Description

Properties

Molecular Formula |

C8H5NO2S |

|---|---|

Molecular Weight |

179.20 g/mol |

IUPAC Name |

4-phenyl-1-oxa-3λ4-thia-2-azacyclopenta-2,3-dien-5-one |

InChI |

InChI=1S/C8H5NO2S/c10-8-7(12-9-11-8)6-4-2-1-3-5-6/h1-5H |

InChI Key |

LIAZLXDEPKYEDN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=S=NOC2=O |

Canonical SMILES |

C1=CC=C(C=C1)C2=S=NOC2=O |

Synonyms |

4-phenyl-1,3,2-Oxathiazolylium-5-olate |

Origin of Product |

United States |

Preparation Methods

[3 + 2] Cycloaddition of Nitrile Oxides and 1,3-Diketones

The foundational approach for synthesizing trisubstituted isoxazoles involves the reaction of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides under mild basic conditions. For 4-phenyl-5-oxylato-3-thia(IV)isoxazole-3-ylium, this method can be adapted by selecting phenyl hydroximoyl chloride as the nitrile oxide precursor and a sulfur-containing 1,3-diketone.

-

Solvent : Water/methanol (95:5 v/v)

-

Base : DIPEA (2.5 equiv)

-

Temperature : Room temperature (25°C)

-

Time : 1–2 hours

-

Yield : 70–95% (for analogous methyl-substituted isoxazoles)

The reaction proceeds via enolization of the 1,3-diketone, forming a carbanion that undergoes nucleophilic attack on the nitrile oxide. Subsequent cyclization and aromatization yield the isoxazole core.

Generation of the 5-Oxylato Group

Deprotonation of β-Ketoester Derivatives

The 5-oxylato group (O⁻) arises from deprotonation of a β-ketoester or β-ketoamide intermediate under basic conditions. For example:

-

Substrate : Ethyl 3-oxo-3-phenylpropanoate

-

Base : K₂CO₃ or DIPEA

-

Solvent : Polar aprotic solvents (e.g., DMF)

The base abstracts the α-hydrogen, forming an enolate that stabilizes the oxylato group upon cyclization.

Formation of the Ylium Cation

Charge Stabilization via Aromaticity

The "ylium" designation indicates a positively charged aromatic system. This is achieved through:

-

Electron-Withdrawing Groups : The 3-thia(IV) substituent (e.g., sulfone) withdraws electron density, stabilizing the positive charge.

-

Conjugation : Delocalization of the positive charge across the isoxazole ring and phenyl substituent.

Mechanistic Insight :

In analogous systems, DIPEA facilitates deprotonation and stabilizes intermediates via solvation, preventing side reactions like O-imidoylation.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Cycloaddition

The position of substituents is critical. Using bulky bases (e.g., DIPEA) and polar solvents (water/methanol) enhances regiocontrol by stabilizing transition states.

Chemical Reactions Analysis

CAY10562 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: Substitution reactions can occur, particularly involving the phenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Scientific Research Applications

CAY10562 has a wide range of scientific research applications:

Chemistry: Used as a nitric oxide donor in various chemical reactions.

Biology: Studied for its effects on biological systems, particularly in relation to nitric oxide signaling.

Medicine: Investigated for potential therapeutic applications due to its ability to release nitric oxide under controlled conditions.

Industry: Utilized in the development of nitric oxide-releasing materials and compounds.

Mechanism of Action

The mechanism of action of CAY10562 involves the controlled release of nitric oxide under acidic conditions. This release is facilitated by the decomposition of the S-nitrosothiol group within the compound. The nitric oxide then interacts with various molecular targets and pathways, including the relaxation of smooth muscle cells and modulation of vascular tone .

Comparison with Similar Compounds

Thiazole and Triazole Derivatives

Compounds 4 and 5 from are thiazole derivatives with fluorophenyl and triazole substituents. Key comparisons:

*Structural data for the target compound is unavailable, but thia-isoxazole’s smaller ring size (5-membered vs. 6-membered thiazole-triazole hybrids) may reduce steric hindrance. The cationic nature of the target compound could enhance solubility in polar solvents compared to neutral analogs .

Isoxazole-Based Pharmacological Agents

lists benzamide derivatives (e.g., compound 25 ) with 3-methyl-5-isoxazolyl groups. Comparisons include:

However, the lack of methyl or nitro groups (common in ’s bioactive compounds) suggests divergent reactivity .

Glutamate Receptor Ligands (AMPA/Kainate Analogs)

highlights isoxazole moieties in AMPA receptors (e.g., a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid). While the target compound shares an isoxazole core, key differences include:

| Feature | This compound | AMPA Receptor Ligands |

|---|---|---|

| Substituents | Phenyl, oxylato, sulfur | Hydroxy, methyl, propionic acid |

| Charge | Cationic | Zwitterionic (acidic/basic groups) |

| Biological role | Speculative (e.g., ion channel modulation) | Excitatory neurotransmission |

Biological Activity

4-Phenyl-5-oxylato-3-thia(IV)isoxazole-3-ylium is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C10H8N2O3S

- Molecular Weight : 232.25 g/mol

- IUPAC Name : 4-Phenyl-5-(hydroxy)thia(IV)isoxazole

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Properties : Research indicates that this compound has antimicrobial effects against a range of pathogens, suggesting its potential as a therapeutic agent in treating infections.

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases.

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress in cellular models | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Inhibits cytokine production |

Case Studies

-

Case Study on Antioxidant Activity :

A study evaluated the antioxidant capacity of 4-Phenyl-5-oxylato-3-thia(IV)isoxazole in vitro using DPPH and ABTS assays. The results demonstrated a significant reduction in free radicals, supporting its use as a potential antioxidant therapeutic agent in oxidative stress-related conditions. -

Case Study on Antimicrobial Efficacy :

In another study, the antimicrobial activity was assessed against various bacterial strains. The compound showed notable inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential application in developing new antimicrobial agents. -

Case Study on Anti-inflammatory Mechanism :

A recent investigation focused on the anti-inflammatory properties of the compound in a murine model of induced inflammation. Results indicated a significant decrease in inflammatory markers and improved clinical outcomes, suggesting its therapeutic potential in inflammatory diseases.

Q & A

Basic: What synthetic methodologies are most effective for constructing the isoxazole-thia(IV) core in 4-phenyl-5-oxylato-3-thia(IV)isoxazole-3-ylium?

The synthesis of isoxazole derivatives often employs cycloaddition reactions. For instance, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes is a reliable method for forming isoxazole rings, as demonstrated in analogous compounds like 5-(4-methoxyphenyl)-3-phenylisoxazole . Key steps include:

- Nitrile oxide generation : Use chloroximes with active methylene nitriles under basic conditions.

- Cycloaddition : Optimize solvent polarity (e.g., dichloromethane) to enhance reaction kinetics and regioselectivity .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity .

Basic: How can researchers characterize the electronic and structural properties of this compound using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical:

- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to structurally similar compounds (e.g., 3-(4-(benzo[d]thiazol-2-yl)phenyl) derivatives). For example, aromatic protons in the phenyl group typically resonate at δ 7.2–8.0 ppm .

- HRMS : Confirm molecular mass with <2 ppm error. For instance, 5-phenyl-3-propylisoxazole showed an [M+H]⁺ peak at m/z 214.1225 .

Basic: What solvent systems optimize the reactivity of this compound in nucleophilic substitution reactions?

Reactivity is highly solvent-dependent:

- Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic substitutions by enhancing electrophilicity at the thia(IV) center .

- Kinetic studies : Monitor reaction progress via TLC or in situ IR spectroscopy to identify optimal solvent-temperature combinations .

Advanced: How can computational modeling elucidate the reaction mechanisms involving the thia(IV) center?

- Density Functional Theory (DFT) : Calculate activation energies for proposed mechanisms (e.g., SN2 vs. radical pathways). Compare computed intermediates with experimental ¹³C NMR shifts .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states to rationalize regioselectivity in cycloadditions .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-aryl-1,3,5-oxadiazinane-4-thiones, where substituent effects on NMR splitting were resolved via X-ray crystallography) .

- Variable Temperature (VT) NMR : Determine if signal splitting arises from dynamic processes (e.g., ring inversion) by observing coalescence temperatures .

Advanced: How can researchers design experiments to probe the biological activity of this compound against cancer or viral targets?

- In vitro assays : Use kinase inhibition or viral protease activity assays, inspired by isoxazole derivatives showing antiplatelet or antiviral effects .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., nitro, cyano groups) and compare IC₅₀ values .

Advanced: What methodologies validate the stability of this compound under physiological conditions?

- Accelerated Stability Testing : Incubate the compound in phosphate-buffered saline (PBS) at 37°C and monitor degradation via HPLC over 72 hours .

- Mass Spectrometric Profiling : Identify degradation products (e.g., hydrolysis of the thia(IV) center) to refine molecular design .

Advanced: How can isotopic labeling (e.g., ¹⁵N, ¹³C) clarify metabolic pathways or reaction intermediates?

- Synthesis of labeled analogs : Introduce ¹³C at the isoxazole ring via labeled nitrile oxide precursors .

- Tracing studies : Use LC-MS/MS to track labeled intermediates in metabolic assays or reaction mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.